O-(2-(Vinyloxy)ethyl)hydroxylamine
Overview
Description
O-(2-(Vinyloxy)ethyl)hydroxylamine: is an organic compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . This compound features a unique chemical structure containing both a vinyl ether and a hydroxylamine functional group . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of antitumor agents such as Selumetinib and Binimetinib .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-(Vinyloxy)ethyl)hydroxylamine is typically synthesized through the reaction of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with 2-(vinyloxy)ethanol . The reaction involves the use of triphenylphosphine and N-hydroxyphthalimide in tetrahydrofuran (THF) , with diethyl azodicarboxylate (DEAD) as a reagent .
Industrial Production Methods: On an industrial scale, this compound is produced by reacting ethylene oxide with diethanolamine . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: O-(2-(Vinyloxy)ethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The vinyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed:
- Various substituted products from nucleophilic substitution .
Oximes: from oxidation.
Amines: from reduction.
Scientific Research Applications
O-(2-(Vinyloxy)ethyl)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly antitumor agents.
Industry: Applied in the production of dyes, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of O-(2-(Vinyloxy)ethyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group . This allows it to participate in various chemical reactions, forming stable intermediates and products. The vinyl ether group also contributes to its reactivity, enabling it to undergo polymerization and other addition reactions .
Comparison with Similar Compounds
- O-(2-(Vinyloxy)ethoxy)amine
- O-(2-(Vinyloxy)ethyl)amine
- O-(2-(Vinyloxy)ethyl)hydroxylamine
Uniqueness: this compound is unique due to its dual functional groups, which provide a versatile platform for various chemical transformations . This makes it particularly valuable in pharmaceutical synthesis and industrial applications compared to its analogs .
Biological Activity
O-(2-(Vinyloxy)ethyl)hydroxylamine, with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol, is an organic compound classified as a hydroxylamine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate in the development of biologically active compounds.
This compound is synthesized through several methods, including the reaction of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione with 2-(vinyloxy)ethanol, using triphenylphosphine and N-hydroxyphthalimide as reagents in tetrahydrofuran (THF). Industrially, it can be produced by reacting ethylene oxide with diethanolamine.
Key Reactions
- Oxidation : Converts to oximes.
- Reduction : Forms amines.
- Substitution : The vinyl ether group can undergo nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its nucleophilic properties due to the hydroxylamine group. This allows it to interact with various biological targets, potentially modulating enzyme activities or serving as a probe in biochemical studies.
Enzyme Mechanisms
This compound has been employed in studies investigating enzyme mechanisms. Its ability to act as a nucleophile enables it to participate in reactions that elucidate enzyme functions and interactions within biological systems.
Pharmaceutical Development
The compound has shown promise in the synthesis of pharmaceutical agents, particularly those targeting cancer. Its structural characteristics facilitate the creation of nitrogen-enriched compounds that are crucial in drug design.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an intermediate in developing antitumor agents. For instance, its derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, such as MAPK/ERK kinases. These enzymes play significant roles in cell signaling pathways related to proliferation and survival .
Comparative Studies
Comparative analyses with other hydroxylamine derivatives indicate that this compound exhibits unique reactivity patterns that enhance its biological efficacy. For example, its regio-, chemo-, and stereoselectivity in reactions make it a superior candidate for synthesizing complex molecules compared to structurally similar compounds .
Data Table: Biological Activities and Applications
Properties
IUPAC Name |
O-(2-ethenoxyethyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTSFVPMMQNIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619094 | |
Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391212-29-6 | |
Record name | O-[2-(Ethenyloxy)ethyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2-(Vinyloxy)ethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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